Bicyclo[6.1.0]nonan-4-ol
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Overview
Description
Bicyclo[610]nonan-4-ol is a chemical compound characterized by its unique bicyclic structure This compound is part of the strained-alkyne family, which is known for its high reactivity due to the strain in the ring system Bicyclo[61
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]nonan-4-ol typically involves the use of cyclooctadiene as a starting material. One common method includes the reaction of cyclooctadiene with ethyl 2-diazoacetate in the presence of a rhodium catalyst. This reaction proceeds through a cyclopropanation mechanism, forming the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.1.0]nonan-4-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the ketone or carboxylic acid back to the alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent and PCC (Pyridinium chlorochromate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Regeneration of the alcohol from ketones or carboxylic acids.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[6.1.0]nonan-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in bioorthogonal chemistry.
Biology: Employed in the labeling of biomolecules and the detection of reactive metabolites.
Industry: Utilized in the production of stable molecular probes and other industrial chemicals
Mechanism of Action
The mechanism of action of Bicyclo[6.1.0]nonan-4-ol involves its high reactivity due to the strained bicyclic structure. This strain facilitates reactions such as strain-promoted azide-alkyne cycloaddition (SPAAC), which is widely used in bioorthogonal chemistry. The compound’s reactivity allows it to interact with various molecular targets and pathways, making it a versatile tool in chemical biology .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.3.0]nonene: Another bicyclic compound with a different ring structure, used in the synthesis of nucleoside analogues.
Bicyclo[3.3.1]nonan-9-one: Used in the synthesis of biologically active compounds like garsubellin A and hyperforin.
Uniqueness
Bicyclo[6.1.0]nonan-4-ol stands out due to its unique strained-alkyne structure, which imparts high reactivity and versatility in various chemical reactions. This makes it particularly valuable in bioorthogonal chemistry and other scientific applications .
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
bicyclo[6.1.0]nonan-4-ol |
InChI |
InChI=1S/C9H16O/c10-9-3-1-2-7-6-8(7)4-5-9/h7-10H,1-6H2 |
InChI Key |
LHQPCKYMINRXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC2CC2C1)O |
Origin of Product |
United States |
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